IPA-3

描述

科学研究应用

IPA-3 在科学研究中有着广泛的应用:

化学: This compound 被用作工具化合物来研究 p21 活化激酶 1 (Pak1) 的抑制及其在各种细胞过程中的作用.

生物学: 在生物学研究中,this compound 用于研究 Pak1 抑制对细胞增殖、粘附和迁移的影响。

医药: This compound 由于其抑制 Pak1 的能力,在癌症治疗中具有潜在的治疗应用,而 Pak1 与肿瘤发生和转移有关.

作用机制

IPA-3 通过与 p21 活化激酶 1 (Pak1) 的自调节结构域结合来发挥其作用。这种结合抑制 Pak1 的激酶活性,阻止其自身磷酸化和随后的激活。 Pak1 的抑制导致对各种细胞过程的下游影响,包括细胞增殖、粘附和迁移 .

在抗菌应用中,this compound 抑制革兰氏阳性菌中二腺苷酸环化酶产生的环状二腺苷酸单磷酸酯 (c-di-AMP),从而导致细菌生长抑制 .

生化分析

Biochemical Properties

IPA-3 is known to interact with PAK1, an enzyme involved in cell proliferation and survival . It inhibits PAK1 in a non-ATP competitive manner, suggesting that it binds to a site on the enzyme distinct from the ATP-binding pocket . This interaction with PAK1 is thought to be the primary mechanism through which this compound exerts its effects .

Cellular Effects

This compound has been shown to inhibit the growth of various types of cancer cells, including hepatocellular carcinoma cells . It induces cell death and affects cell adhesivity to fibronectin . The compound also reduces cell spreading in human primary Schwann and schwannoma cells . These effects are thought to be mediated through its inhibition of PAK1 .

Molecular Mechanism

This compound is believed to exert its effects at the molecular level through its interaction with PAK1 . It binds covalently to the autoregulatory domain of PAK1, preventing its activation . This inhibition of PAK1 can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound on cells have been observed to change over time in laboratory settings . For example, this compound treatment has been shown to induce cell death with EC50 ranging from 5 to more than 20 μM . The long-term effects of this compound on cellular function have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with dosage . For example, administration of this compound has been found to alleviate the occurrence and severity of aortic dissection in mice . The specific threshold effects and potential toxic or adverse effects at high doses have not been fully elucidated.

Metabolic Pathways

This compound is involved in the metabolic pathway of tryptophan . It is a gut microbiota-derived metabolite of tryptophan

Transport and Distribution

Significant differences in the intracellular this compound level among various cell lines have been observed, indicating that an active mechanism is involved in this compound transport .

准备方法

IPA-3 可以通过一系列涉及萘衍生物的化学反应合成。合成路线通常包括以下步骤:

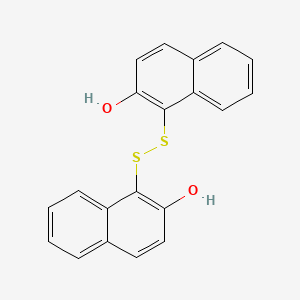

萘酚衍生物的形成: 起始原料 2-萘酚 与硫反应生成 2,2'-二羟基-1,1'-二萘基二硫化物。

化学反应分析

IPA-3 经历各种化学反应,包括:

氧化: this compound 可以被氧化生成亚砜和砜。

还原: this compound 的还原可以导致硫醇的形成。

取代: this compound 可以参与取代反应,其中二硫键被断裂并被其他官能团取代。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂用于氧化,以及二硫苏糖醇等还原剂用于还原。 这些反应形成的主要产物取决于所用试剂和条件 .

相似化合物的比较

IPA-3 由于其非 ATP 竞争性作用机制,在 Pak1 抑制剂中是独一无二的。 与针对 ATP 结合位点的其他抑制剂不同,this compound 结合 Pak1 的自调节结构域,提供更高的选择性 .

类似的化合物包括:

IPA-1: 另一种 Pak1 抑制剂,但作用机制不同。

IPA-2: 与 this compound 类似,但对 Pak1 的抑制选择性较低。

IPA-4: 一种更有效的 Pak1 抑制剂,但毒性更高.

属性

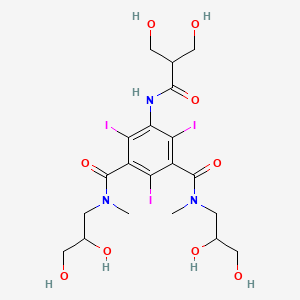

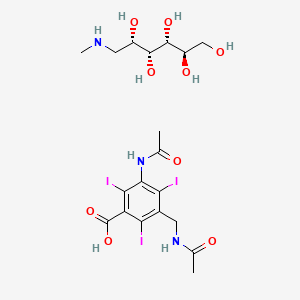

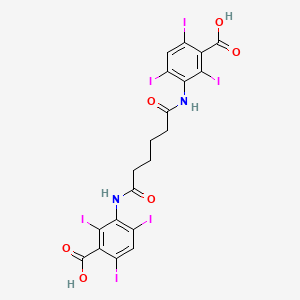

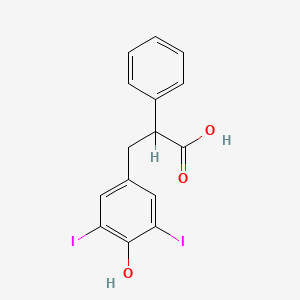

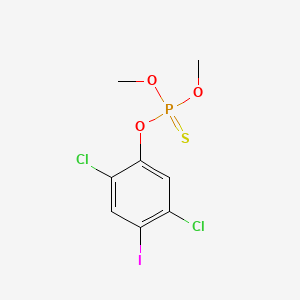

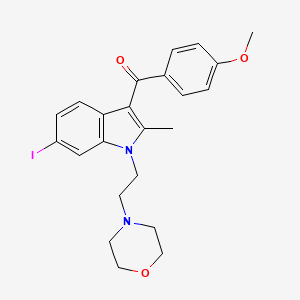

IUPAC Name |

1-[(2-hydroxynaphthalen-1-yl)disulfanyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-24-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAXLXKIAKIUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195311 | |

| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42521-82-4 | |

| Record name | 1,1′-Dithiobis[2-naphthalenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IPA-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042521824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPA-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPA-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XFG6MQ9G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is IPA-3, and what is its primary molecular target?

A1: this compound (Bis(2-hydroxy-1-naphthyl) disulfide) is a small molecule inhibitor that specifically targets the group I p21-activated kinases (PAKs), particularly PAK1. [, , , ]

Q2: How does this compound interact with PAK1 to exert its inhibitory effect?

A2: this compound binds covalently to the autoregulatory domain of PAK1, mimicking its natural regulatory mechanism. This binding prevents the interaction between PAK1 and its upstream activator, Cell division control protein 42 homolog (Cdc42), thereby inhibiting PAK1 activation. [, ]

Q3: Is this compound effective against pre-activated PAK1?

A3: Interestingly, this compound demonstrates remarkable conformational specificity. It does not significantly bind to or inhibit pre-activated PAK1, highlighting its selectivity for the inactive conformation. []

Q4: What are the downstream consequences of PAK1 inhibition by this compound?

A4: this compound-mediated PAK1 inhibition disrupts various downstream signaling pathways crucial for cancer progression, including:

- Suppression of Nuclear factor kappa B (NF-κB) activation: This leads to reduced expression of genes involved in cell proliferation, survival, and inflammation. []

- Inhibition of Mitogen-activated protein kinases (MAPK) pathway: This affects cell growth, proliferation, and survival. []

- Disruption of the WNT/β-catenin signaling pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. [, ]

- Induction of apoptosis and cell cycle arrest: this compound promotes programmed cell death and halts cell cycle progression in cancer cells. [, , ]

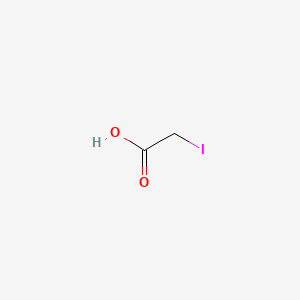

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H14O2S2, and its molecular weight is 350.46 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research papers do not delve into detailed spectroscopic characterization, information regarding its structure can be found in its chemical name, Bis(2-hydroxy-1-naphthyl) disulfide, and molecular formula.

Q7: What types of cancer cells have shown sensitivity to this compound in vitro?

A7: this compound has demonstrated efficacy against various cancer cell lines, including:

- Prostate cancer: PC3 and DU145 cells. []

- Triple-negative breast cancer (TNBC): MDA-MB-231, MDA-MB-468, MDA-MB-435. []

- Hepatocellular carcinoma (HCC): H2M cells. [, ]

- Cutaneous T-cell Lymphoma (CTCL): MyLa, HH, and Hut-78 cell lines. []

- Colon Cancer: SW620, Colo 205, HT-29, HCT 116, and SW480 cell lines. []

Q8: Has this compound shown efficacy in in vivo models of cancer?

A8: Yes, studies have reported that this compound effectively inhibits tumor growth in vivo:

- Prostate cancer: this compound significantly limited tumor growth in prostate xenograft models. [, ]

- HCC: this compound treatment significantly reduced tumor growth rate and volume in a nude mouse xenograft model. []

Q9: Are there any clinical trials investigating the efficacy of this compound in humans?

A9: The provided research papers do not mention ongoing clinical trials for this compound. Further research is necessary to evaluate its safety and efficacy in humans.

Q10: What are the limitations of this compound as a potential therapeutic agent?

A10: Despite its promising preclinical results, some limitations of this compound include:

- Metabolic instability: Previous studies have highlighted the metabolic instability of free this compound, potentially limiting its bioavailability. []

Q11: What strategies are being explored to overcome the limitations of this compound?

A11:

- Liposomal encapsulation: To address its metabolic instability, researchers have successfully encapsulated this compound in sterically stabilized liposomes (SSL-IPA-3). This formulation demonstrated improved stability and efficacy in preclinical models. []

- Combination therapies: Studies are exploring the synergistic potential of this compound with other anticancer agents, such as tyrosine kinase inhibitors and conventional chemotherapy drugs. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。